molecular formula C19H29N5O3S B3015437 N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448132-06-6

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B3015437
CAS RN: 1448132-06-6
M. Wt: 407.53
InChI Key: BMFMGQMDPLIRNI-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, which is a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have a wide range of biological and pharmaceutical activity . They are often employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of numerous studies. Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Alpha1-Adrenergic Receptor Antagonists

The compound has been investigated as a ligand for alpha1-adrenergic receptors (α1-ARs) . These receptors play a crucial role in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. Activation or blockade of α1-ARs is relevant for treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and more .

Key Findings::

5-HT(1A) Receptor Modulation

Although not directly related to the compound , it’s worth noting that analogs of this structure have been evaluated for their interaction with the 5-HT(1A) receptor . These receptors are involved in serotonin signaling and are relevant for mood regulation and anxiety disorders .

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound acts as a ligand for alpha1-adrenergic receptors . It shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with alpha1-adrenergic receptors . These receptors play a significant role in various neurological conditions treatment . The activation or blockade of these receptors can lead to the treatment of disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The compound’s action results in changes at the molecular and cellular levels. It interacts with alpha1-adrenergic receptors, leading to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This interaction can lead to the treatment of various disorders .

Future Directions

The development of highly selective 5-HT1A receptor inhibitors is closely linked to the incorporation of a 4-alkyl-1-arylpiperazine scaffold on them . Therefore, this compound and its derivatives could be promising candidates for future research in this area .

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3S/c1-15-19(16(2)22(3)21-15)28(25,26)20-9-10-23-11-13-24(14-12-23)17-7-5-6-8-18(17)27-4/h5-8,20H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFMGQMDPLIRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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